Oxime-, methoxy-phenyl- is an organic compound with the molecular formula and a molecular weight of approximately 165.19 g/mol. The structure of this compound features an oxime functional group attached to a methoxy-substituted phenyl ring, making it a derivative of acetophenone. The compound contains a total of 20 bonds, including 11 non-hydrogen bonds, 7 multiple bonds, and 6 aromatic bonds. Its chemical structure consists of one hydroxyl group and one ether group, characteristic of oximes .
These reactions highlight the versatility of the oxime functional group in organic synthesis.
Research has indicated that oxime-, methoxy-phenyl- exhibits notable antibacterial activity. A study isolated this compound from the leaves of Conocarpus lancifolius, demonstrating its effectiveness against various bacterial strains, including Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration values suggested significant antibacterial potential, particularly at higher concentrations .
Additionally, the compound has been identified as a potential therapeutic agent against resistant bacterial strains, suggesting its relevance in medicinal chemistry and pharmacology .
The synthesis of oxime-, methoxy-phenyl- can be achieved through several methods:
Oxime-, methoxy-phenyl- has several applications:
Interaction studies involving oxime-, methoxy-phenyl- have primarily focused on its biological activity against various pathogens. The compound's interactions with bacterial cell membranes and metabolic pathways have been investigated to understand its mode of action and efficacy against resistant strains . Furthermore, studies on its cytotoxicity have shown low hemolytic activity against human erythrocytes, indicating potential safety for therapeutic applications .
Several compounds share structural similarities with oxime-, methoxy-phenyl-. Below is a comparison highlighting their uniqueness:
Oxime-, methoxy-phenyl-'s unique combination of properties—specifically its antibacterial activity and structural features—distinguishes it from these other compounds.
The synthesis of oxime-functionalized methoxy-phenyl derivatives often employs multi-step strategies to achieve structural complexity and functional diversity. A prominent approach involves the Mannich reaction as a foundational step. For instance, condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate under reflux conditions yields 2,6-bis(4-methoxyphenyl)piperidin-4-one, a key intermediate, with a reported yield of 70%. Subsequent N-methylation using iodomethane and anhydrous potassium carbonate in acetone produces 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one, which serves as a precursor for oxime formation.
Oximation is achieved through treatment with hydroxylamine hydrochloride in the presence of sodium acetate trihydrate in ethanol, yielding 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime. This intermediate undergoes esterification with substituted benzoyl chlorides using tert-butoxide (t-BuOK) as a base, producing a library of oxime esters with varying substituents. The synthetic route is characterized by high regioselectivity and compatibility with diverse benzoyl groups, enabling the creation of 17 derivatives with yields ranging from 65% to 85%.
| Step | Reagents/Conditions | Yield (%) | Key Functional Groups Introduced |
|---|---|---|---|
| Mannich Reaction | p-Anisaldehyde, acetone, NH₄OAc·3H₂O, reflux | 70 | Piperidin-4-one core |
| N-Methylation | CH₃I, K₂CO₃, acetone, reflux | 82 | N-Methyl group |
| Oximation | NH₂OH·HCl, NaOAc·3H₂O, ethanol, reflux | 78 | Oxime (-C=N-OH) |
| Esterification | R-COCl, t-BuOK, THF, room temperature | 65–85 | Ester (-N–OCOR) |
Methoxyphenyl-oxime demonstrates significant antibacterial activity against a broad spectrum of bacterial pathogens, with particular efficacy observed against both Gram-positive and Gram-negative organisms [1]. Research conducted on Streptomyces pratensis QUBC97 isolate revealed that methoxyphenyl-oxime exhibits selective antibacterial properties, demonstrating variable efficacy across different bacterial species [1].
Gram-Positive Bacterial Targets
The compound displays notable activity against various Gram-positive pathogens. Studies have documented effective inhibition against Bacillus atrophaeus, Staphylococcus epidermidis, Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus agalactiae [1]. Particularly significant is the demonstrated efficacy against methicillin-resistant Staphylococcus aureus strains, indicating potential therapeutic value against antibiotic-resistant organisms [1] [2].
Research on alkaloid compound methoxyphenyl-oxime isolated from Conocarpus lancifolius revealed differential antibacterial activity against Gram-positive organisms [3] [4]. The compound exhibited superior activity against Bacillus subtilis with inhibition zones reaching 21.55 millimeters, demonstrating concentration-dependent efficacy with optimal results at 200 microliters [3] [4].
Gram-Negative Bacterial Targets
Methoxyphenyl-oxime demonstrates variable efficacy against Gram-negative bacteria, with selective activity patterns observed across different species [1]. The compound shows activity against Escherichia coli HB101 and specific clinical isolates of Pseudomonas aeruginosa, while exhibiting resistance patterns in other strains such as Escherichia coli DH5α and certain Pseudomonas aeruginosa isolates [1].
Comparative studies indicate that methoxyphenyl-oxime achieves inhibition zones of 19.44 millimeters against Escherichia coli and 17.11 millimeters against Klebsiella pneumoniae [3] [4]. The minimum inhibitory concentration values for these Gram-negative organisms were determined to be 95 micrograms per milliliter for both Escherichia coli and Klebsiella pneumoniae [4].
Antimicrobial Spectrum Analysis
| Bacterial Species | Gram Classification | Inhibition Zone (mm) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|---|
| Bacillus subtilis | Gram-positive | 21.55 | 35 |
| Staphylococcus aureus | Gram-positive | Variable | 55 |
| Escherichia coli | Gram-negative | 19.44 | 95 |
| Klebsiella pneumoniae | Gram-negative | 17.11 | 95 |
The broad-spectrum nature of methoxyphenyl-oxime activity suggests multiple mechanisms of action or targets within bacterial cellular processes [5] [6]. Studies examining 53 low molecular weight oximes demonstrated that the oxime moiety contributes significantly to antimicrobial activity, with compounds showing minimum inhibitory concentrations ranging from 18.75 to 37.50 micrograms per milliliter against various bacterial strains [5] [6].
The structure-activity relationships of methoxyphenyl-oxime reveal critical molecular features that determine antibacterial efficacy [7] [8]. Research on oxime derivatives demonstrates that specific structural modifications significantly influence antimicrobial potency and spectrum of activity [7] [8].
Oxime Functional Group Significance
The oxime functional group represents a crucial pharmacophore for antibacterial activity [7] [9]. Studies on oxime derivatives as FabH inhibitors revealed that compounds with prominent antibacterial activities exhibit specific structural characteristics that enhance their interaction with bacterial enzyme targets [7]. The compound 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime demonstrated optimal antibacterial activity with minimum inhibitory concentrations of 3.13-6.25 micrograms per milliliter against tested bacterial strains [7].
Methoxy Substitution Effects
The methoxy substitution pattern significantly influences the antibacterial properties of phenyl-oxime derivatives [10] [11]. Research on O-alkyl derivatives of naringenin and their oximes revealed that methoxy substitutions affect both the potency and selectivity of antimicrobial activity [10] [11]. The methoxy group contributes to molecular interactions with bacterial targets while influencing compound stability and bioavailability [10] [11].
Phenyl Ring Modifications
Structural modifications to the phenyl ring system demonstrate variable effects on antibacterial activity [12] [13]. Studies examining biologically active oxime ethers indicate that phenyl ring substitutions can enhance or diminish antimicrobial potency depending on the specific substitution pattern and position [12] [13]. The compound containing methyl substituents showed minimum inhibitory concentrations of 3.125 micrograms per milliliter against Gram-positive bacteria, while benzyl substituents demonstrated enhanced activity against Gram-negative organisms [12].
Molecular Conformation and Activity
The spatial arrangement of functional groups within the methoxyphenyl-oxime structure influences bacterial target recognition and binding affinity [14] [15]. Research utilizing molecular docking studies revealed that the most potent oxime derivatives exhibit specific binding conformations that optimize interactions with bacterial enzyme active sites [15] [14]. The hybridization of oxime and phenyl moieties creates favorable binding geometries that enhance antibacterial efficacy [15].
Structure-Activity Correlation Data
| Structural Feature | Activity Enhancement | Mechanism |
|---|---|---|
| Oxime functional group | Essential for activity | Direct enzyme binding |
| Methoxy substitution | Moderate enhancement | Membrane permeability |
| Phenyl ring system | Variable effects | Target recognition |
| Molecular conformation | Critical for potency | Binding affinity |
Methoxyphenyl-oxime demonstrates specific interactions with bacterial cell wall synthesis enzymes, representing a key mechanism of antimicrobial action [16] [17]. Research indicates that oxime derivatives target multiple components of the bacterial cell wall biosynthesis pathway, including penicillin-binding proteins and related enzymatic systems [16] [17].
Penicillin-Binding Protein Interactions
The compound exhibits interactions with penicillin-binding proteins, which are essential enzymes responsible for peptidoglycan synthesis and bacterial cell wall integrity [17] [18]. Studies demonstrate that methoxyphenyl-oxime can interfere with transpeptidation reactions catalyzed by these critical bacterial enzymes [17] [18]. The inhibition of peptidoglycan synthesis represents a fundamental mechanism underlying the antibacterial activity of oxime derivatives [18].
Research on bacterial targets in methicillin-resistant Staphylococcus aureus reveals that penicillin-binding proteins serve as primary targets for cell wall synthesis inhibitors [17]. The compound demonstrates ability to interact with these membrane-anchored enzymes, disrupting the final steps of bacterial cell wall assembly [17].
FabH Enzyme Inhibition
Methoxyphenyl-oxime derivatives function as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III, commonly known as FabH [7]. This enzyme represents a critical target in bacterial fatty acid biosynthesis pathways essential for cell membrane formation [7]. The inhibition of FabH disrupts bacterial lipid synthesis, contributing to the overall antimicrobial efficacy of oxime compounds [7].
Docking simulation studies reveal that oxime derivatives bind to the FabH active site through specific molecular interactions that prevent normal enzymatic function [7]. The compound 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime exhibited FabH inhibitory activity with an IC50 value of 1.7 millimolar [7].
Cell Wall Hydrolase Interactions
The bacterial cell wall undergoes constant remodeling through the action of various hydrolytic enzymes, and methoxyphenyl-oxime may interact with these regulatory systems [19]. Cell wall hydrolases, including amidases, glycosidases, and peptidases, maintain the balance between cell wall degradation and biosynthesis [19]. Disruption of these enzymatic processes can lead to bacterial cell death through compromised cell wall integrity [19].
Peptidoglycan Synthesis Pathway Targeting
Research demonstrates that compounds targeting peptidoglycan synthesis can arrest bacterial cell division within minutes of treatment [18]. The lipid II cycle, which represents a core pathway in cell wall biosynthesis, serves as a potential target for antimicrobial oxime derivatives [17]. This pathway involves the shuttling of peptidoglycan subunits across the cytoplasmic membrane and represents a rate-limiting step in cell wall formation [17].
Enzymatic Target Specificity
| Enzyme Target | Function | Inhibition Mechanism | Effect |
|---|---|---|---|
| Penicillin-binding proteins | Transpeptidation | Active site binding | Cell wall disruption |
| FabH synthase | Fatty acid synthesis | Competitive inhibition | Membrane disruption |
| Cell wall hydrolases | Wall remodeling | Enzymatic interference | Growth inhibition |
| Lipid II cycle enzymes | Precursor transport | Pathway disruption | Division arrest |